Thiourea, N-ethyl-N'-2-thiazolyl-
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Overview
Description
N-ethyl-N’-(2-thiazolyl) thiourea is a compound that belongs to the class of thiourea derivatives. Thioureas are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including agriculture, medicine, and industry. The compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This unique structure contributes to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-N’-(2-thiazolyl) thiourea can be synthesized through the reaction of 2-aminothiazole with ethyl isothiocyanate. The reaction typically involves refluxing the reactants in an appropriate solvent, such as ethanol, for several hours. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
While specific industrial production methods for N-ethyl-N’-(2-thiazolyl) thiourea are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may involve continuous flow reactors or other industrial-scale equipment.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N’-(2-thiazolyl) thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution may involve reagents like halogens, while nucleophilic substitution can involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Exhibits biological activities such as antimicrobial, antifungal, and herbicidal properties.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-ethyl-N’-(2-thiazolyl) thiourea involves its interaction with various molecular targets. The thiazole ring and thiourea group can interact with enzymes and proteins, leading to inhibition or modulation of their activity. This interaction can result in antimicrobial or herbicidal effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N’-(2-thiazolyl) thiourea
- N-phenyl-N’-(2-thiazolyl) thiourea
- N-ethyl-N’-(2-furfuryl) thiourea
Uniqueness
N-ethyl-N’-(2-thiazolyl) thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiourea derivatives, it may exhibit different levels of activity and selectivity in various applications .
Properties
CAS No. |
51074-16-9 |
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Molecular Formula |
C6H9N3S2 |
Molecular Weight |
187.3 g/mol |
IUPAC Name |
1-ethyl-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C6H9N3S2/c1-2-7-5(10)9-6-8-3-4-11-6/h3-4H,2H2,1H3,(H2,7,8,9,10) |
InChI Key |
CIJNGDQLWLMWCC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1=NC=CS1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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